molecular formula C22H27N3O7S B2456166 N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-30-0

N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2456166
CAS No.: 868981-30-0
M. Wt: 477.53
InChI Key: VQCLLSYWCJVKIQ-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O7S and its molecular weight is 477.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-30-17-7-9-18(10-8-17)33(28,29)25-13-14-32-20(25)15-24-22(27)21(26)23-12-11-16-5-3-4-6-19(16)31-2/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCLLSYWCJVKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDetails
Molecular Formula C22H27N3O7S
Molecular Weight 477.5 g/mol
CAS Number 868981-30-0

The structure features an oxazolidinone ring, which is known for its antibacterial properties, and a methoxyphenethyl group, which may enhance its bioactivity through improved solubility and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The oxazolidinone moiety is recognized for its role in inhibiting bacterial protein synthesis, making it a candidate for development as an antibiotic.
  • Receptor Modulation : The methoxy groups may facilitate binding to specific receptors, potentially modulating their activity and influencing various signaling pathways.

Biological Activity Studies

Research has demonstrated that compounds with similar structural features exhibit notable biological activities:

  • Antimicrobial Activity : Studies indicate that oxazolidinones can effectively combat resistant bacterial strains. For instance, the presence of the sulfonyl group in this compound enhances its antimicrobial efficacy by improving binding affinity to bacterial ribosomes.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways, potentially making them useful in treating inflammatory diseases.

Case Studies

A review of current literature reveals several case studies focusing on the biological activity of oxazolidinone derivatives:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antibacterial effects of various oxazolidinones against Gram-positive bacteria. The results indicated that modifications in the side chains significantly influenced the potency against resistant strains .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic properties of related compounds on human cancer cell lines. The findings suggested that certain structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Future Directions and Applications

Given its structural complexity and potential biological activities, this compound presents opportunities for further research:

  • Drug Development : Its unique properties make it a promising candidate for antibiotic development aimed at multi-drug resistant infections.
  • Pharmaceutical Research : Investigating its mechanisms of action and optimizing its structure could lead to new therapies for cancer and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N1-(2-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide?

  • Methodology : Synthesis typically involves:

Oxalamide core formation : Coupling of 2-methoxyphenethylamine with oxalyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) .

Oxazolidine sulfonylation : Introducing the 4-methoxyphenylsulfonyl group to the oxazolidine ring using sulfonyl chlorides in polar aprotic solvents (e.g., DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

  • Key Challenges : Low yields in sulfonylation steps due to steric hindrance; sensitivity of the oxazolidine ring to acidic/basic conditions .

Q. How can researchers confirm the structural fidelity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy groups (δ ~3.8 ppm), sulfonyl signals (δ ~7.7 ppm), and oxalamide protons (δ ~8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated for C₂₄H₂₉N₃O₇S: 527.17 g/mol) .
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .

Advanced Research Questions

Q. What strategies optimize the compound’s bioavailability and target selectivity in preclinical studies?

  • Approaches :

  • Prodrug Design : Esterification of methoxy groups to enhance membrane permeability .
  • SAR Studies : Modifying the sulfonyl group (e.g., replacing 4-methoxyphenyl with fluorophenyl) to improve receptor binding .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like RSK or kinases .
    • Validation : Microsomal stability assays (human liver microsomes) and in vivo PK/PD profiling in rodent models .

Q. How do conflicting data on enzymatic inhibition efficacy across studies arise, and how can they be resolved?

  • Data Contradictions : Variability in IC₅₀ values (e.g., 0.5–5 µM for kinase inhibition) due to:

  • Assay Conditions : Differences in buffer pH, ATP concentrations, or detection methods (fluorescence vs. radiometric) .
  • Compound Purity : Impurities >5% alter activity; validate via HPLC (C18 column, acetonitrile/water gradient) .
    • Resolution : Standardize protocols (e.g., Eurofins Panlabs kinase panel) and use internal controls (e.g., staurosporine) .

Q. What computational tools predict off-target interactions and toxicity risks?

  • Tools :

  • SwissADME : Predicts CYP450 interactions and blood-brain barrier penetration .
  • ToxCast : Screens for hepatotoxicity risks based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .
    • Validation : Compare with experimental Ames test (mutagenicity) and hERG channel binding assays .

Methodological Recommendations

  • Synthetic Reproducibility : Document inert atmosphere conditions (argon/vacuum) and reagent drying (molecular sieves) .
  • Biological Assays : Use orthogonal methods (e.g., SPR and cellular thermal shift assays) to confirm target engagement .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and bioactivity data .

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